9,10-Dehydro Folitixorin-(phenylene-d4) Chloride
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Overview
Description
Chemical Reactions Analysis
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of calcium folinate, a compound used in cancer treatment.
Industry: It is used in the development of new biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride involves its interaction with specific molecular targets and pathways. As an isotopically labeled compound, it is used to trace and study biochemical processes. The deuterium atoms (D4) in the compound allow for precise tracking and analysis in various research applications.
Comparison with Similar Compounds
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can be compared with other similar compounds, such as:
Calcium Folinate: Used in cancer treatment, it is a derivative of folic acid.
Folitixorin: A folate-based compound used in chemotherapy.
Deuterium-labeled Compounds: These compounds are used in various research applications for tracing and analysis.
The uniqueness of this compound lies in its specific isotopic labeling (D4) and its application in proteomics research .
Properties
Molecular Formula |
C20H24ClN7O6 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-4a,5,6,6a,7,10a-hexahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid;chloride |
InChI |
InChI=1S/C20H23N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13,15-16,22H,5-8H2,(H5-,21,23,24,25,28,29,30,31,32,33);1H/t12?,13-,15?,16?;/m0./s1/i1D,2D,3D,4D; |
InChI Key |
RUHVYSLZCKTOQW-IQHREDHNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N2CC3CNC4C([N+]3=C2)C(=O)NC(=N4)N)[2H].[Cl-] |
Canonical SMILES |
C1C2CN(C=[N+]2C3C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] |
Origin of Product |
United States |
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